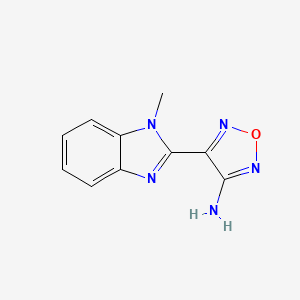![molecular formula C13H23N5O3 B5618217 (4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5618217.png)
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and the use of specific reagents to introduce or modify functional groups. For instance, the synthesis and characterization of compounds involving piperidine structures and various functional groups have been reported, demonstrating the complexity and the variety of methods used in synthesizing such molecules (S. Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol" is often determined using techniques like X-ray diffraction, revealing details such as crystal systems, unit cell parameters, and the conformation of rings within the molecule. For example, studies have shown how the piperidine ring can adopt a chair conformation, and how the geometry around certain atoms can be distorted (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the piperidine ring and various substituents can lead to the formation of compounds with significant biological activity. Research on compounds containing piperidine rings and tetrazole groups has shown that they can exhibit activities such as gastric acid antisecretory effects (I. Ueda et al., 1991).
Propiedades
IUPAC Name |
1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3/c1-12(2)8-17(7-5-13(12,20)9-21-3)11(19)4-6-18-10-14-15-16-18/h10,20H,4-9H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXJZRAZOXACLL-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CCN2C=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CCN2C=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)
![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)
![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)
![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)
![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)

